7-Desmethoxy-7-fluoro Elvitegravir

Vue d'ensemble

Description

7-Desmethoxy-7-fluoro Elvitegravir (7-DMF-EVG) is an antiretroviral drug used to treat HIV infection. It belongs to a class of drugs known as integrase strand transfer inhibitors (INSTIs). 7-DMF-EVG works by blocking the action of the HIV-1 enzyme reverse transcriptase, which is responsible for the replication of the virus. 7-DMF-EVG has been approved for use in combination with other antiretroviral drugs in the United States and Europe.

Applications De Recherche Scientifique

HIV Treatment and Management

7-Desmethoxy-7-fluoro Elvitegravir is primarily recognized for its role as an HIV integrase inhibitor . It operates by obstructing the integration of viral DNA into the host cell genome, which is a critical step in the HIV replication cycle. This compound is metabolized via cytochrome P450 (CYP)3A4, with minor pathways including glucuronidation and oxidative metabolism . Its efficacy in treating HIV infection has been demonstrated in clinical trials, showing excellent virological responses and minimal toxicities .

Pharmacokinetics and Drug Delivery

Research has explored the use of 7-Desmethoxy-7-fluoro Elvitegravir in nanoformulations to enhance drug delivery across the blood-brain barrier (BBB) . This is particularly significant for treating HIV-1-associated neurocognitive disorders (HAND), as conventional antiretroviral drugs often fail to reach therapeutic levels in the brain due to the BBB .

Biochemical Pathway Analysis

In biochemistry, the compound’s interaction with enzymes like cytochrome P450 is of interest. Understanding its metabolic pathways can inform the development of other drugs and therapeutic strategies, especially concerning drug-drug interactions and the management of HIV treatment regimens .

Molecular Biology Research

7-Desmethoxy-7-fluoro Elvitegravir’s role in molecular biology is tied to its impact on the HIV lifecycle. Studies have focused on its ability to inhibit the replication of HIV-1 clinical isolates with various antiretroviral drug mutations, showcasing its potent anti-HIV-1 activity .

Organic Chemistry Synthesis

The synthesis of 7-Desmethoxy-7-fluoro Elvitegravir and its derivatives is a topic of interest in organic chemistry. Researchers have synthesized several series of related compounds to study their inhibitory anti-HIV-1 activity, highlighting the potential of these molecules in integrase inhibition .

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the quantification of 7-Desmethoxy-7-fluoro Elvitegravir in biological samples, which is crucial for pharmacokinetic studies and therapeutic drug monitoring. Techniques like LC-MS/MS are employed to determine the concentration of this compound in plasma, aiding in the understanding of its pharmacological profile .

Mécanisme D'action

- By inhibiting integrase, elvitegravir prevents the integration of HIV-1 DNA into the host genomic DNA. This action blocks the formation of the HIV-1 provirus and subsequently inhibits viral propagation .

- As a result, the formation of the HIV-1 provirus is inhibited, preventing further viral replication .

- Downstream effects include reduced viral load and improved immune function in HIV-infected individuals .

- Cellular effects include reduced viral replication, leading to improved immune function and decreased viral load in treated individuals .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

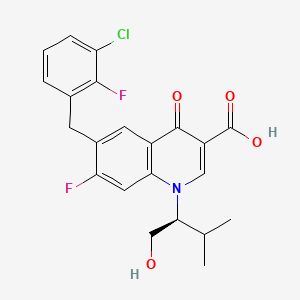

6-[(3-chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF2NO4/c1-11(2)19(10-27)26-9-15(22(29)30)21(28)14-7-13(17(24)8-18(14)26)6-12-4-3-5-16(23)20(12)25/h3-5,7-9,11,19,27H,6,10H2,1-2H3,(H,29,30)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMVXGKCDWQKOQ-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40730258 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869893-92-5 | |

| Record name | 6-[(3-Chloro-2-fluorophenyl)methyl]-7-fluoro-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40730258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)